molecular formula C12H20O B155542 Cyclopentanone, 2-heptylidene- CAS No. 39189-74-7

Cyclopentanone, 2-heptylidene-

Cat. No.: B155542
CAS No.: 39189-74-7
M. Wt: 180.29 g/mol
InChI Key: PBNMXJOZTAVFCR-DHZHZOJOSA-N
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Description

“Cyclopentanone, 2-heptylidene-” is an organic compound with the molecular formula C12H20O . It is a derivative of cyclopentanone, which is a cyclic ketone .


Synthesis Analysis

The synthesis of “Cyclopentanone, 2-heptylidene-” involves a reaction between cyclopentanone and n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst . The reaction takes place for 8 to 10 hours at a temperature between 50 to 80°C. The pH value is adjusted to be 6 to 7, and methylbenzene is added. The mixture is then stirred at 100 to 120°C until no more water is generated. The final product is obtained through washing and drying .


Molecular Structure Analysis

The molecular structure of “Cyclopentanone, 2-heptylidene-” consists of a cyclopentanone core with a heptylidene group attached .


Chemical Reactions Analysis

The synthesis of “Cyclopentanone, 2-heptylidene-” involves a mixed aldol condensation reaction . This type of reaction is characterized by the formation of a carbon-carbon bond between two carbonyl compounds, in this case, cyclopentanone and n-heptaldehyde .

Scientific Research Applications

Fragrance Applications

  • Fragrance Ingredient Safety : Cyclopentanone derivatives, including 2-heptylcyclopentanone, have been extensively reviewed for their safety as fragrance ingredients. These reviews cover toxicology, dermatology, physical properties, and their effects on skin and mucous membranes (Scognamiglio et al., 2012).

Pharmacological Research

  • Anti-Inflammatory and Cytotoxic Activities : Studies on 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have shown significant anti-inflammatory and analgesic activities, with minimal cytotoxicity. This highlights the potential for medical applications of cyclopentanone derivatives (Haitao Chen et al., 1996).

Photopolymerization and Two-Photon Absorption

  • Photopolymerization Sensitizing Efficiency : Certain asymmetrical benzylidene cyclopentanone dyes, derived from cyclopentanone, exhibit significant two-photon absorption properties and high efficiency in photopolymerization, making them valuable in polymer science (Jie Wu et al., 2008).

Chemical Synthesis

  • Synthesis of Cyclopentanoid Compounds : Cyclopentanone derivatives are used in synthesizing tricyclic compounds, which have various applications in organic chemistry (E. Amari et al., 1985).

Geochemical Research

  • Geochemical Analysis of Shales : Cyclopentanone and its derivatives have been identified as major products in the pyrolysis of organic-rich shales, providing insights into geochemical processes (Chunqing Jiang et al., 2018).

Polymer Degradation

  • Polymer Degradation Studies : The effects of cyclopentanone derivatives on the thermal and UV-initiated degradation of polypropylene have been studied, contributing to the understanding of polymer stability (J. Rychlý et al., 2014).

Mosquito Attraction Research

  • Mosquito Attractant Effectiveness : Research comparing cyclopentanone to CO2 as a mosquito attractant revealed that cyclopentanone is less effective in the field for mosquito surveillance (Philippe-Janon et al., 2015).

Liquid Crystalline Polymers

  • Development of Liquid Crystalline Polymers : Cyclopentanone has been used in synthesizing poly(arylidene-ether)s, which exhibit liquid crystalline properties, relevant in material science (K. Aly & A. Hammam, 2000).

Synthesis of Bioactive Compounds

  • Synthesis of Anti-Inflammatory and Anti-Tumor Agents : Compounds like 2-(3,5-dimethoxybenzylidene)-cyclopentanone have been synthesized and studied for their potential anti-inflammatory and anti-tumor activities (Ao Gui-zhen, 2010).

  • Development of Nonlinear Optical Materials : Bis-chalcone derivatives of cyclopentanone have been studied for their second- and third-order nonlinear optical properties, important in optical technologies (M. S. Kiran et al., 2014).

Mechanism of Action

The mechanism of action in the synthesis of “Cyclopentanone, 2-heptylidene-” involves the reaction of cyclopentanone and n-heptaldehyde in the presence of a sodium hydroxide catalyst . The sodium hydroxide acts as a base, deprotonating the carbonyl compound and generating a nucleophilic enolate ion. This enolate ion then attacks the carbonyl carbon of the other reactant, forming a new carbon-carbon bond .

Safety and Hazards

While specific safety and hazard information for “Cyclopentanone, 2-heptylidene-” is not available, it’s important to handle all chemicals with care. Always use proper personal protective equipment and follow safety protocols when handling chemicals .

Properties

39189-74-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2E)-2-heptylidenecyclopentan-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+

InChI Key

PBNMXJOZTAVFCR-DHZHZOJOSA-N

Isomeric SMILES

CCCCCC/C=C/1\CCCC1=O

SMILES

CCCCCCC=C1CCCC1=O

Canonical SMILES

CCCCCCC=C1CCCC1=O

39189-74-7

Pictograms

Irritant

synonyms

2-Heptylidenecyclopentan-1-one;  2-Heptylidene-cyclopentanone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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CCCCCCC=C1CCCC1=O

Synthesis routes and methods II

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyheptyl)cyclopentanone (70 g) synthesized in Reference Example 3, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 55 g of 2-heptylidenecyclopentanone (boiling point: 56° C./400 Pa; GC purity: 98.5%).
Quantity
70 g
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0.7 g
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140 mL
Type
solvent
Reaction Step Two
Name
2-heptylidenecyclopentanone

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentanone, 2-heptylidene-
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Cyclopentanone, 2-heptylidene-
Reactant of Route 3
Cyclopentanone, 2-heptylidene-
Reactant of Route 4
Cyclopentanone, 2-heptylidene-

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